2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol
Description
2-[5-(3-Bromophenyl)-1H-pyrazol-3-yl]phenol is a pyrazole derivative featuring a phenol group at the 2-position and a 3-bromophenyl substituent at the 5-position of the pyrazole ring. Pyrazole-based compounds are widely studied for their diverse pharmacological properties, including antimicrobial, antifungal, and analgesic activities .
Properties
IUPAC Name |
2-[3-(3-bromophenyl)-1H-pyrazol-5-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-11-5-3-4-10(8-11)13-9-14(18-17-13)12-6-1-2-7-15(12)19/h1-9,19H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHOGCHUXQGOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)C3=CC(=CC=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425232 | |
| Record name | 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423751-80-8 | |
| Record name | 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chalcone Cyclization with Hydrazine
This method involves a two-step synthesis:
- Step 1: Chalcone Synthesis
A Claisen-Schmidt condensation between 2-hydroxyacetophenone and 3-bromobenzaldehyde under basic conditions (e.g., NaOH/ethanol) forms the chalcone intermediate, 3-(3-bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. The reaction is monitored via TLC (mobile phase: n-hexane/ethyl acetate) and purified via recrystallization in ethanol.
- Step 2: Pyrazole Formation
The chalcone is refluxed with hydrazine hydrate in ethanol for 48–72 hours. Cyclization yields the target pyrazole derivative. The crude product is precipitated in ice-cold water, filtered, and recrystallized in ethanol.
| Parameter | Details |
|---|---|
| Yield | 60–75% (depending on substituent electronics) |
| Reaction Time | 48–72 hours (reflux) |
| Key Characterization | $$ ^1H $$-NMR (DMSO-$$ d_6 $$): δ 13.2 (s, 1H, OH), 7.8–6.9 (m, aromatic) |
One-Pot Modular Synthesis
A catalytic method using iodine (I$$_2$$) and dimethyl sulfoxide (DMSO) in ethanol enables a one-pot synthesis:
- Procedure :
A mixture of 3-bromoacetophenone and 2-hydroxybenzaldehyde hydrazone is refluxed in ethanol with catalytic I$$_2$$ (0.1 equiv) and DMSO (4 equiv). The reaction completes in 5–8 hours, yielding the pyrazole directly.
| Parameter | Details |
|---|---|
| Yield | 80–85% |
| Reaction Time | 5–8 hours |
| Advantages | Avoids isolation of intermediates; higher regioselectivity |
Acid-Catalyzed Cyclocondensation
Concentrated HCl or H$$2$$SO$$4$$ promotes cyclization under milder conditions:
- Procedure :
A solution of chalcone and hydrazine in ethanol is treated with 1–2 drops of concentrated HCl/H$$2$$SO$$4$$ and refluxed for 6–12 hours. The product is isolated via neutralization with NaHCO$$_3$$ and extraction.
| Parameter | Details |
|---|---|
| Yield | 65–70% |
| Reaction Time | 6–12 hours |
| IR Data | ν$$_{\text{max}}$$ (cm$$^{-1}$$): 3456 (OH), 1695 (C=N) |
Microwave-Assisted Synthesis
A rapid alternative reduces reaction time significantly:
- Procedure :
Chalcone and hydrazine hydrate are irradiated in ethanol at 100°C for 15–20 minutes using microwave irradiation. Purification follows standard methods.
| Parameter | Details |
|---|---|
| Yield | 70–78% |
| Reaction Time | 15–20 minutes |
Comparative Analysis of Methods
Key Research Findings
- Regioselectivity : The one-pot method using I$$_2$$/DMSO ensures preferential formation of the 3,5-disubstituted pyrazole isomer due to electronic and steric effects.
- Solubility : The phenolic -OH group enhances solubility in polar solvents (e.g., DMSO, methanol), aiding purification.
- Stability : The compound is stable under acidic conditions but may decompose in strong bases due to phenolic proton lability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl derivatives and dehalogenated products.
Substitution: Various substituted phenyl-pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol exhibit significant antimicrobial properties. A study synthesized a series of compounds incorporating a triazole moiety related to this compound, which were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated promising efficacy, suggesting potential therapeutic applications in treating bacterial infections .
Anti-Prion Activity
Another significant application is in the field of neurodegenerative diseases, particularly prion diseases. A high-throughput screening assay identified several diphenylpyrazole derivatives, including this compound, as effective inhibitors of PrP^Sc formation. These compounds delayed the onset of prion disease in animal models, highlighting their potential as therapeutic agents for prion-related conditions .
Cancer Research
The compound has also been explored for its anti-cancer properties. A study on novel derivatives showed that certain pyrazole-based compounds exhibited potent inhibitory activity against the B-Raf kinase, a key player in melanoma and other cancers. The derivative this compound was part of a broader investigation into compounds that can inhibit tumor growth effectively .
Material Science
Synthesis of Functional Materials
The synthesis of this compound has been utilized in creating functional materials with specific photophysical properties. Research indicates that derivatives can exhibit interesting charge transfer characteristics depending on substituents and solvent polarity. This makes them suitable candidates for applications in organic electronics and photonic devices .
Structural Characterization
Computational Studies
The molecular structure and vibrational spectra of this compound have been investigated using computational methods. These studies help elucidate the compound's properties and its interactions with biological targets, providing insights into its mechanism of action and potential modifications to enhance efficacy .
Case Studies
Mechanism of Action
The mechanism of action of 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrazolyl and phenol groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Halogen-Substituted Analogues
- 2-(5-(4-Chlorostyryl)-1H-pyrazol-3-yl)phenol: This compound, bearing a 4-chlorostyryl group, exhibits potent antifungal activity against Aspergillus fumigatus and Candida albicans. The chlorine atom’s electronegativity may enhance interactions with microbial enzymes compared to bromine’s bulkier profile, though bromine’s polarizability could improve membrane penetration .
- 2-[5-(2,3,4,5-Tetrafluorophenyl)-1H-pyrazol-3-yl]phenol: Fluorinated derivatives demonstrate enhanced metabolic stability due to fluorine’s high electronegativity. However, bromine’s larger atomic radius may facilitate stronger halogen bonding in crystal structures .
Heterocyclic Modifications
- 2-(5-(3-(5-Bromothiophen-2-yl)-1H-pyrazol-4-yl)-1H-pyrazol-3-yl)phenol: Incorporation of a bromothiophene moiety confers moderate antimicrobial activity, but the dual pyrazole-thiophene system may reduce solubility compared to the simpler bromophenyl analogue .
Structural and Computational Comparisons
- 2-[5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol: The dihydro-pyrazole ring in this compound introduces partial saturation, altering vibrational spectra and HOMO-LUMO gaps.
- 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate : Esterification of the pyrazole ring with a bromofuran group shifts biological activity toward anti-inflammatory applications, highlighting the role of functional group positioning .
Crystallographic and Hydrogen-Bonding Profiles
- (E)-2-{[(1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl]imino]methyl}phenol: The tert-butyl group disrupts hydrogen-bonding networks, whereas the bromophenyl group in the target compound may facilitate halogen bonding, as observed in X-ray diffraction studies .
- 2-(3-Amino-1H-pyrazol-5-yl)phenol: The amino group at the pyrazole’s 3-position enables hydrogen bonding with phenolic oxygen, enhancing solubility but reducing lipophilicity compared to the brominated analogue .
Physicochemical and Pharmacokinetic Properties
| Property | 2-[5-(3-Bromophenyl)-1H-pyrazol-3-yl]phenol | 2-(5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | 2-[5-(2,3,4,5-Tetrafluorophenyl)-1H-pyrazol-3-yl]phenol |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 2.9 | 2.5 |
| Solubility (mg/mL) | 0.12 | 0.45 | 0.85 |
| Halogen Bond Strength | Strong (Br) | Moderate (Cl) | Weak (F) |
| Antimicrobial Activity | Moderate | High | Low |
Data derived from computational models and experimental studies .
Biological Activity
2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of aryl aldehydes with hydrazones to form pyrazole derivatives. The compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure and purity .
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit B-Raf V600E mutations, which are prevalent in melanoma. The IC50 values for these compounds can be as low as 0.15 µM, indicating potent anti-proliferative effects against cancer cell lines .
| Compound | Target | IC50 (µM) |
|---|---|---|
| C6 | B-Raf V600E | 0.15 |
| DPP-1 | PrP Sc formation | 0.6 - 1.2 |
Antibacterial and Antifungal Activities
This compound has also shown promising antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger. The mechanism of action is thought to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-α and IL-6. For example, certain pyrazole derivatives have been reported to reduce these markers significantly at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Study on Prion Disease
In a study involving prion-infected mice, a derivative similar to this compound was administered both therapeutically and prophylactically. Results showed a delay in the onset of prion disease by up to 42 days, highlighting its potential as a neuroprotective agent .
Evaluation of Toxicity
Toxicity assessments conducted on animal models indicated that doses up to 5 mg/kg/day did not result in significant adverse effects, suggesting a favorable safety profile for further development in therapeutic applications .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The pyrazole ring facilitates hydrogen bonding and coordination with metal ions, influencing enzyme activities and signaling pathways involved in cancer progression and inflammation .
Q & A
Q. What are the standard synthetic routes for 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of hydrazine hydrate with a ketone precursor (e.g., 3-bromophenyl-substituted diketones) in ethanol under reflux with KOH as a base catalyst. Key steps include:
- Reflux duration : 4–5 hours (monitored by TLC) to ensure complete cyclization .
- Acidification : Post-reaction, the mixture is cooled, poured onto ice, and acidified with HCl or acetic acid to precipitate the product .
- Crystallization : Ethanol is preferred for recrystallization due to its polarity, yielding high-purity crystals suitable for structural analysis . Optimization involves adjusting molar ratios (e.g., hydrazine:ketone = 1:1.2), temperature (70–80°C), and catalyst concentration (0.5–1.0 g KOH per 0.003 mol substrate) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- 1H NMR : Identifies aromatic protons (δ 7.1–7.7 ppm) and hydrogen-bonded –OH/NH signals (δ 12.0–13.5 ppm) .
- IR : Confirms O–H (3360–3363 cm⁻¹) and N–H (3153–3155 cm⁻¹) stretches, as well as C=N (1636 cm⁻¹) and C=C (1564 cm⁻¹) vibrations .
- Mass spectrometry : Validates molecular ion peaks (e.g., m/z = 353 [M–H]⁻ for bromo/chloro derivatives) .
- Single-crystal X-ray diffraction : Resolves bond lengths (C–C ≈ 1.38–1.48 Å) and torsion angles (e.g., 176.84° for planar pyrazole-phenol systems) . Software like SHELXL (for refinement) and ORTEP (for visualization) are essential .
Q. How should researchers design antimicrobial assays for this compound?
- Minimal Fungicidal Concentration (MFC) : Serial dilution in agar plates (concentration range: 0.1–10 mg/mL) with fungal strains (e.g., Candida albicans). MFC is defined as the lowest concentration showing ≥99.9% colony reduction .
- Controls : Include fluconazole (positive control) and solvent-only (negative control).
- Data interpretation : Correlate substituent effects (e.g., bromine at the 3-position enhances antifungal activity via hydrophobic interactions) .
Advanced Research Questions
Q. How can discrepancies between spectroscopic and crystallographic data be resolved?
- Case example : IR shows O–H/N–H stretches, but X-ray data may lack hydrogen bonds due to disorder. Use graph set analysis (R₂²(8) motifs) to identify intermolecular H-bonding patterns in crystals .
- Validation : Compare calculated (DFT) vs. experimental bond lengths. For instance, DFT-predicted C–N distances (1.34 Å) should align with X-ray values (1.32–1.36 Å) .
- Software tools : SHELXL for refining H-atom positions and Mercury for visualizing packing diagrams .
Q. What computational methods predict the ligand-metal binding strength of this compound?
- Density Functional Theory (DFT) : Calculate gas-phase formation energies (ΔG) of copper complexes. Substituents ortho to the phenol (–NO₂, –Br) enhance binding by stabilizing inter-ligand H-bonds (e.g., –O···H–N–) .
- Electrostatic potential maps : Identify electron-deficient regions (e.g., bromine’s σ-hole) for cation-π interactions .
- Correlation with experimental data : A ΔG difference of 10 kcal/mol between L4H (–NO₂) and L8H (unsubstituted) corresponds to a 1000-fold increase in Cu extraction efficiency .
Q. How do solvent polarity and crystallization conditions affect supramolecular assembly?
- Hydrogen-bonding networks : Ethanol promotes O–H···N and N–H···O interactions, forming dimeric or chain motifs .
- Packing analysis : Use PLATON to calculate void volumes (e.g., 5% for monoclinic crystals) and assess stability .
- Co-crystallization : Introduce co-formers (e.g., diaza-crown ethers) via Mannich reactions to engineer π-stacked architectures .
Q. What strategies address contradictions in tautomeric equilibria (pyrazole vs. phenol protons)?
- Variable-temperature NMR : Monitor proton exchange dynamics (e.g., –OH signal broadening at 25°C vs. resolution at –40°C) .
- X-ray charge density analysis : Differentiate enol-keto tautomers via electron density maps (ρ ≈ 1.2 eÅ⁻³ for O–H vs. 0.8 eÅ⁻³ for N–H) .
- Theoretical calculations : Compare relative energies of tautomers using Gaussian09 at the B3LYP/6-311++G(d,p) level .
Methodological Tables
Table 1. Key Spectral Data for this compound Derivatives
| Substituent | IR (cm⁻¹) | 1H NMR (δ, ppm) | m/z (M–H)⁻ |
|---|---|---|---|
| 4-Cl | 3361 (O–H) | 12.00–13.5 (2H) | 353 |
| 3-Br (thiophene) | 3155 (N–H) | 7.34 (pyrazole H) | 371 |
Table 2. Hydrogen-Bonding Parameters in Crystal Structures
| Interaction Type | D–H···A Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| O–H···N (intramolecular) | 1.82 | 165 | S(6) |
| N–H···O (intermolecular) | 2.11 | 158 | R₂²(8) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
